4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile
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Overview
Description
4-(bromomethyl)bicyclo[211]hexane-2-carbonitrile is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural arrangement, which includes two fused rings The specific structure of 4-(bromomethyl)bicyclo[211]hexane-2-carbonitrile includes a bromomethyl group and a carbonitrile group attached to a bicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.
Cyanation: Finally, the carbonitrile group is introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as primary amines.
Scientific Research Applications
4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its unique structural features.
Material Science:
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . The carbonitrile group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane-2-carbonitrile: Lacks the bromomethyl group but shares the bicyclic core and carbonitrile group.
4-(chloromethyl)bicyclo[2.1.1]hexane-2-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carbonitrile: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-8-1-6(2-8)7(3-8)4-10/h6-7H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOIMNDYBXKENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CC2C#N)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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